molecular formula C9H8O4S B11980642 4-((Carboxymethyl)thio)benzoic acid

4-((Carboxymethyl)thio)benzoic acid

Cat. No.: B11980642
M. Wt: 212.22 g/mol
InChI Key: ZKVIZDHFJPKQHV-UHFFFAOYSA-N
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Description

4-((Carboxymethyl)thio)benzoic acid is an organic compound with the molecular formula C9H8O4S It is a derivative of benzoic acid, where a carboxymethylthio group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Carboxymethyl)thio)benzoic acid typically involves the reaction of 4-mercaptobenzoic acid with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 4-mercaptobenzoic acid attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the carboxymethylthio group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((Carboxymethyl)thio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfonic acid derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The carboxymethylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-((Carboxymethyl)thio)benzoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((Carboxymethyl)thio)benzoic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Carboxymethyl)benzoic acid: Similar structure but lacks the thio group.

    4-(Methylthio)benzoic acid: Contains a methylthio group instead of a carboxymethylthio group.

    4-(Carboxyphenyl)acetic acid: Similar structure but with an acetic acid group.

Uniqueness

4-((Carboxymethyl)thio)benzoic acid is unique due to the presence of both carboxymethyl and thio groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H8O4S

Molecular Weight

212.22 g/mol

IUPAC Name

4-(carboxymethylsulfanyl)benzoic acid

InChI

InChI=1S/C9H8O4S/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)

InChI Key

ZKVIZDHFJPKQHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)SCC(=O)O

Origin of Product

United States

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